molecular formula C22H23N3O3 B2544810 methyl 14,14-dimethyl-12-oxo-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraene-5-carboxylate CAS No. 851745-24-9

methyl 14,14-dimethyl-12-oxo-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraene-5-carboxylate

Cat. No.: B2544810
CAS No.: 851745-24-9
M. Wt: 377.444
InChI Key: DKBABKTVBBEHCM-UHFFFAOYSA-N
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Description

Methyl 14,14-dimethyl-12-oxo-10-(pyridin-3-yl)-2,9-diazatricyclo[9400(3),?]pentadeca-1(11),3,5,7-tetraene-5-carboxylate is a complex organic compound with a unique structure It features a tricyclic framework with multiple functional groups, including a pyridine ring, a diazatricyclic core, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 14,14-dimethyl-12-oxo-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraene-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the construction of the diazatricyclic core, followed by the introduction of the pyridine ring and the carboxylate ester group. Key steps may include cyclization reactions, functional group transformations, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 14,14-dimethyl-12-oxo-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Methyl 14,14-dimethyl-12-oxo-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 14,14-dimethyl-12-oxo-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraene-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 14,14-dimethyl-12-oxo-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraene-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

Methyl 14,14-dimethyl-12-oxo-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraene-5-carboxylate (CAS Number: 851745-24-9) is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H23N3O3
  • Molecular Weight : 377.45 g/mol
  • Purity : >90% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects and mechanisms of action.

Antitumor Activity

Research indicates that compounds similar to methyl 14,14-dimethyl-12-oxo have demonstrated antitumor properties. A study focusing on N-methyl containing anti-tumor agents showed that these compounds can affect tumor cell metabolism and proliferation .

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipid metabolism. This inhibition can lead to altered cellular signaling pathways and may contribute to the antitumor effects observed .
  • Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. The specific pathways involved may include the modulation of cyclins and cyclin-dependent kinases (CDKs).

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1Investigated the cytotoxic effects of pyridine derivatives on various cancer cell lines, showing significant inhibition of cell growth .
Study 2Explored the mechanism of action for phospholipase inhibitors and their role in drug-induced phospholipidosis, providing insights into potential side effects and therapeutic windows .
Study 3Analyzed the metabolic pathways affected by N-methyl containing drugs, revealing insights into their pharmacokinetics and potential toxicity .

Pharmacological Profile

The pharmacological profile of methyl 14,14-dimethyl-12-oxo includes:

  • Cytotoxicity : Exhibits significant cytotoxic effects against specific cancer cell lines.
  • Enzyme Inhibition : Inhibits key enzymes involved in lipid metabolism.
  • Potential Side Effects : As with many compounds affecting lipid metabolism, there may be associated risks of phospholipidosis.

Properties

IUPAC Name

methyl 9,9-dimethyl-7-oxo-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-22(2)10-17-19(18(26)11-22)20(14-5-4-8-23-12-14)25-15-7-6-13(21(27)28-3)9-16(15)24-17/h4-9,12,20,24-25H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBABKTVBBEHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)OC)C4=CN=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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